molecular formula C28H34O10 B1236589 Gomisin D

Gomisin D

Cat. No. B1236589
M. Wt: 530.6 g/mol
InChI Key: VLLFEMVDMFTBHG-KMIFWYFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gomisin D is a natural product found in Schisandra chinensis and Kadsura coccinea with data available.

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • Gomisin D, isolated from Fructus Schisandra, has potential as an antidiabetic and anti-Alzheimer's agent. A rapid ultra-performance liquid chromatography/tandem mass spectrometry method (UPLC-MS/MS) was developed to quantify gomisin D in rat plasma. This method assisted in understanding the pharmacokinetic characteristics and bioavailability of gomisin D, indicating its promise as an intragastrical medication (Zheng et al., 2019).

Anti-Allergic Effects

  • Gomisin N, a bioactive compound from Schizandra chinensis, shows significant anti-allergic properties. It inhibits inflammatory cytokine expression in bone marrow-derived mast cells (BMMC), highlighting its potential in treating allergies (Chae et al., 2011).

Neuroprotective Properties

  • Gomisin A, derived from Schizandra chinesis, exhibits neuroprotective properties. It reverses scopolamine-induced memory impairments in mice and inhibits acetylcholinesterase activity, suggesting potential benefits for cognitive impairment treatments (Kim et al., 2006).

Anti-Cancer Activities

  • Studies have shown that Gomisin A and other derivatives like Gomisin N and Gomisin G exhibit anti-cancer activities. They inhibit the growth of various cancer cells, including colorectal cancer, triple-negative breast cancer, and inhibit the Wnt/β-catenin signaling pathway, a crucial pathway in colorectal cancer development (Kee et al., 2018; Maharjan et al., 2018; Kang et al., 2012).

Role in Obesity and Metabolic Disorders

  • Gomisin N and other lignans from Schisandra chinensis have been investigated for their roles in obesity and metabolic disorders. They inhibit adipogenesis and can prevent high-fat diet-induced obesity, suggesting potential as therapeutic agents for obesity (Jang et al., 2017).

Hepatoprotective and Antioxidant Effects

  • Gomisin A and other related compounds have shown hepatoprotective and antioxidant effects. They protect against liver and kidney damage and reduce oxidative stress, indicating their potential use in treating liver and kidney diseases (Hwang et al., 2013; Kim et al., 2014).

Dermatological Applications

  • Gomisin N has been studied for its effects on melanogenesis, showing potential in dermatological applications. It inhibits melanin synthesis, suggesting its use in skin-related disorders (Chae et al., 2017).

Cardiovascular Effects

  • Gomisin A induces Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) in human coronary artery endothelial cells, contributing to vasorelaxation and potential cardiovascular benefits (Park et al., 2009).

properties

Product Name

Gomisin D

Molecular Formula

C28H34O10

Molecular Weight

530.6 g/mol

IUPAC Name

(11R,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

InChI

InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14+,25-,27-,28+/m0/s1

InChI Key

VLLFEMVDMFTBHG-KMIFWYFFSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@@H](CO4)C)(C)O)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3

synonyms

gomisin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gomisin D
Reactant of Route 2
Gomisin D
Reactant of Route 3
Reactant of Route 3
Gomisin D
Reactant of Route 4
Reactant of Route 4
Gomisin D
Reactant of Route 5
Reactant of Route 5
Gomisin D
Reactant of Route 6
Gomisin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.